N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1-ethyl-3-methyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-5-carboxamide hydrochloride
描述
属性
IUPAC Name |
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2-ethyl-5-methyl-N-(2-morpholin-4-ylethyl)pyrazole-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN5O3S.ClH/c1-4-27-16(13-14(2)24-27)20(28)26(8-7-25-9-11-30-12-10-25)21-23-18-17(29-3)6-5-15(22)19(18)31-21;/h5-6,13H,4,7-12H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOBANIRWMCANOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C)C(=O)N(CCN2CCOCC2)C3=NC4=C(C=CC(=C4S3)Cl)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27Cl2N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1-ethyl-3-methyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-5-carboxamide hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the benzo[d]thiazole ring: This can be achieved by reacting 4-methoxyaniline with carbon disulfide and chlorine to form 7-chloro-4-methoxybenzo[d]thiazole.
Synthesis of the pyrazole ring: The pyrazole ring can be synthesized by reacting ethyl acetoacetate with hydrazine hydrate to form 1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid.
Coupling reaction: The final step involves coupling the benzo[d]thiazole and pyrazole intermediates with 2-chloroethylmorpholine under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
化学反应分析
Nucleophilic Substitution Reactions
The benzothiazole and pyrazole rings participate in nucleophilic substitutions, particularly at electron-deficient positions.
The 7-chloro group on the benzothiazole ring is highly reactive toward Suzuki-Miyaura coupling, enabling diversification of the core structure. Demethylation of the 4-methoxy group under Lewis acidic conditions generates a phenolic intermediate, which can be further functionalized .
Oxidation
The benzothiazole sulfur atom undergoes oxidation:
| Oxidizing Agent | Conditions | Product | Application |
|---|---|---|---|
| H₂O₂ (30%) | Acetic acid, 60°C, 4 h | Benzothiazole sulfoxide derivative | Enhanced water solubility |
| KMnO₄ | H₂O, RT, 12 h | Benzothiazole sulfone | Modulation of electronic properties |
Reduction
The morpholine ethyl chain and pyrazole carboxamide are reduced under specific conditions:
| Reducing Agent | Conditions | Product | Outcome |
|---|---|---|---|
| NaBH₄ | MeOH, 0°C → RT | Secondary alcohol from carboxamide | Increased hydrogen-bonding capacity |
| LiAlH₄ | THF, reflux, 6 h | Amine derivative | Enhanced basicity |
Hydrolysis Reactions
The carboxamide and morpholine groups are susceptible to hydrolysis:
| Hydrolysis Type | Conditions | Product | Notes |
|---|---|---|---|
| Acidic Hydrolysis | 6M HCl, 100°C, 24 h | Carboxylic acid + morpholine fragmentation | Degradation pathway in harsh conditions |
| Basic Hydrolysis | NaOH (1M), EtOH/H₂O, 70°C, 8 h | Pyrazole carboxylate | Stabilizes negative charge at pH > 9 |
Bioconjugation and Pharmacological Interactions
The compound interacts with biological targets through covalent and non-covalent mechanisms:
| Interaction Type | Target | Mechanism | Biological Impact |
|---|---|---|---|
| Covalent Binding | Cysteine residues in kinases | Michael addition at pyrazole C-4 position | Irreversible kinase inhibition |
| Hydrogen Bonding | ATP-binding pockets | Morpholine O and pyrazole N interactions | Competitive ATP antagonism |
Mass spectrometry studies confirm adduct formation with glutathione, indicating potential metabolic detoxification pathways .
Stability Under Physiological Conditions
The compound demonstrates pH-dependent stability:
| pH | Temperature | Half-Life | Degradation Products |
|---|---|---|---|
| 1.2 | 37°C | 2.3 h | Hydrolyzed carboxamide + chloro-aniline |
| 7.4 | 37°C | 48 h | Minor sulfoxide formation |
| 9.0 | 37°C | 12 h | Pyrazole ring opening |
Synthetic Modifications
Key reactions employed in derivatization:
| Reaction | Purpose | Yield | Purity (HPLC) |
|---|---|---|---|
| Mitsunobu Coupling | Introduction of chiral centers | 78% | >99% |
| HATU-Mediated Amidation | Carboxamide bond formation | 92% | 98% |
Optimized protocols use microwave-assisted synthesis (100°C, 30 min) to reduce reaction times .
Comparative Reactivity Table
| Functional Group | Reactivity | Preferred Reactions |
|---|---|---|
| Benzothiazole chloro | High | Suzuki coupling, nucleophilic substitution |
| Pyrazole carboxamide | Moderate | Hydrolysis, reduction |
| Morpholine ethyl chain | Low | Oxidation (sulfoxide formation) |
科学研究应用
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. Its mechanism involves the inhibition of specific pathways that lead to tumor growth and metastasis. A study demonstrated that the compound effectively induced apoptosis in various cancer cell lines, including breast and lung cancer cells.
Case Study Example : In vitro tests showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, suggesting its potential as a chemotherapeutic agent .
Antimicrobial Properties
The compound has shown promise as an antimicrobial agent. Its efficacy against various bacterial strains has been documented, making it a candidate for developing new antibiotics.
Case Study Example : A recent study evaluated its activity against multidrug-resistant strains of E. coli and Staphylococcus aureus, revealing significant inhibition at low concentrations .
Neuroprotective Effects
Emerging research highlights the neuroprotective effects of this compound, particularly in models of neurodegenerative diseases. It appears to modulate neurotransmitter levels and reduce oxidative stress.
Case Study Example : In animal models of Alzheimer's disease, administration of this compound improved cognitive function and reduced amyloid plaque formation .
Table 1: Summary of Research Findings
作用机制
The mechanism of action of N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1-ethyl-3-methyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-5-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory prostaglandins.
相似化合物的比较
Structural and Functional Comparison with Similar Compounds
Core Heterocyclic Modifications
Benzothiazole vs. Benzimidazole/Benzene Derivatives
- Benzothiazoles are known for antimicrobial and antitumor activities due to their electron-deficient aromatic system .
- Analog 1 : The compound 4-chloro-1-methyl-N-[1-(2-morpholin-4-ylethyl)-1H-benzimidazol-2-yl]-1H-pyrazole-5-carboxamide (CAS: 490031-39-5) replaces benzothiazole with benzimidazole, which has a basic nitrogen that may alter binding affinity. Its molecular weight (388.85) is lower due to the absence of methoxy and ethyl groups .
Table 1: Structural Comparison
Substituent Effects on Physicochemical Properties
- Morpholine Ethyl Chain : Present in both the target compound and Analog 1, this group enhances solubility via hydrogen bonding. The ethyl linker in the target compound balances flexibility and steric hindrance, whereas longer chains (e.g., propyl in ’s 618073-02-2) may reduce membrane permeability .
- Chloro and Methoxy Groups: The 7-chloro-4-methoxy substitution on benzothiazole in the target compound likely improves metabolic stability compared to non-halogenated analogs (e.g., ’s 3a–3p) .
Pharmacokinetic and Bioactivity Insights
- Solubility : The hydrochloride salt form of the target compound ensures higher solubility than neutral analogs like Compound 3a (), which lacks ionizable groups .
- Bioactivity : Benzothiazole derivatives exhibit stronger inhibition of kinases and proteases compared to benzimidazole or simple aryl analogs. For example, lankacidin C (), a redox-cofactor compound with a benzothiazole-like structure, shows antitumor activity due to its planar aromatic system .
生物活性
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1-ethyl-3-methyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-5-carboxamide hydrochloride is a synthetic compound with potential therapeutic applications. Its structural features suggest a diverse range of biological activities, particularly in oncology and infectious diseases. This article reviews the biological activity of this compound, supported by data tables, case studies, and research findings.
Chemical Structure
The compound has the following molecular formula: . Its structure includes a benzothiazole moiety, which is known for its pharmacological significance.
Anticancer Activity
Recent studies have indicated that compounds similar to N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1-ethyl-3-methyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-5-carboxamide exhibit significant anticancer properties. For instance:
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 5a | MCF-7 | 0.48 | Induces apoptosis via caspase activation |
| 6a | HCT116 | 0.19 | Cell cycle arrest at G1 phase |
| 17a | A549 | 0.65 | PI3K/mTOR pathway inhibition |
The above table summarizes findings from various studies demonstrating the efficacy of related compounds against different cancer cell lines. Notably, compound 5a showed an IC50 value lower than that of doxorubicin, indicating superior potency in inducing apoptosis in cancer cells .
Antimicrobial Activity
The compound also exhibits antimicrobial properties. It has been tested against various bacterial strains with varying degrees of effectiveness:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Salmonella typhi | 15 μg/mL |
| Bacillus subtilis | 10 μg/mL |
| Escherichia coli | 25 μg/mL |
These results suggest moderate to strong antibacterial activity, particularly against Salmonella typhi and Bacillus subtilis .
The biological activity of the compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death in cancer cells.
- Cell Cycle Arrest : It has been observed to halt cell proliferation at the G1 phase, preventing further progression through the cell cycle.
- Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in tumor growth and microbial survival, such as PI3K and mTOR .
Case Studies
A notable study involving this compound demonstrated its potential as an anti-tubercular agent. In vitro tests showed promising results against Mycobacterium tuberculosis, with effective concentrations leading to significant bacterial load reduction .
常见问题
Q. What are the optimal synthetic routes and reaction conditions for achieving high yield and purity of this compound?
The synthesis involves multi-step protocols with careful control of solvents, temperature, and catalysts. Key steps include:
- Coupling reactions : Use of dichloromethane or ethanol as solvents under reflux conditions (60–80°C) to facilitate amide bond formation between benzothiazole and pyrazole precursors .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) improve purity (>95% by HPLC) .
- Yield optimization : Continuous flow reactors (industrial settings) enhance reproducibility by maintaining precise temperature and mixing rates .
Q. Table 1: Synthetic Yield Under Different Conditions
| Solvent | Catalyst | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Dichloromethane | K₂CO₃ | 60 | 72 | 92 |
| Ethanol | None | 80 | 68 | 95 |
| DMF | Et₃N | 100 | 85 | 90 |
Q. Which spectroscopic and crystallographic methods are most effective for structural characterization?
- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., methoxy at C4 of benzothiazole, morpholine ethyl chain) .
- IR : Stretching frequencies at 1680–1700 cm⁻¹ validate the carboxamide group .
- X-ray crystallography : Resolves stereochemical ambiguities (e.g., torsion angles between pyrazole and benzothiazole rings) .
Advanced Research Questions
Q. How can computational modeling resolve discrepancies in reported bioactivity data across studies?
- Docking studies : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding affinities to targets like tubulin or kinases, explaining variations in IC₅₀ values .
- Reaction path analysis : Quantum chemical calculations (DFT) identify intermediates in degradation pathways, clarifying stability differences under varying pH .
Q. What strategies address contradictions between in vitro and in vivo efficacy data?
- Metabolic profiling : LC-MS/MS identifies active metabolites (e.g., demethylated derivatives) that may enhance or reduce in vivo activity .
- Pharmacokinetic optimization : Adjusting lipophilicity (logP) via substituent modifications (e.g., replacing morpholine with piperazine) improves blood-brain barrier penetration .
Q. Table 2: Comparative Bioactivity Data
| Assay Type | Target | IC₅₀ (µM) | Model System | Reference ID |
|---|---|---|---|---|
| In vitro | Tubulin | 0.12 | HeLa cells | |
| In vivo | Tumor growth | 1.5 | Murine xenograft | |
| In silico | Kinase X | 0.08 | Docking simulation |
Q. How can reaction design principles improve scalability for preclinical studies?
- Process intensification : Microreactors reduce reaction times (from 24h to 2h) by enhancing heat/mass transfer .
- Green chemistry : Solvent-free mechanochemical synthesis minimizes waste generation .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
